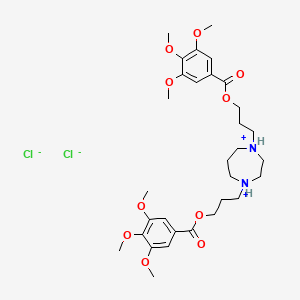![molecular formula C14H24ClN5O B7803797 [9-[(2R,3S)-2-hydroxynonan-3-yl]purin-6-yl]azanium;chloride](/img/structure/B7803797.png)
[9-[(2R,3S)-2-hydroxynonan-3-yl]purin-6-yl]azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a selective inhibitor of cyclic guanosine monophosphate-stimulated phosphodiesterase (PDE2) and a potent inhibitor of adenosine deaminase . It has significant applications in biochemical research due to its ability to modulate enzyme activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride involves the reaction of adenine derivatives with nonyl alcohol under specific conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The process involves multiple steps, including protection and deprotection of functional groups, to ensure the selective formation of the compound.
Industrial Production Methods: Industrial production of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for research and pharmaceutical applications.
化学反应分析
Types of Reactions: Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the nonyl chain, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups to the adenine ring.
科学研究应用
Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in cellular assays to investigate the role of cyclic guanosine monophosphate and adenosine deaminase in cellular processes.
Medicine: Potential therapeutic applications in conditions where modulation of cyclic guanosine monophosphate or adenosine deaminase activity is beneficial.
Industry: Utilized in the development of biochemical assays and diagnostic kits.
作用机制
The compound exerts its effects by selectively inhibiting cyclic guanosine monophosphate-stimulated phosphodiesterase (PDE2) and adenosine deaminase. By binding to these enzymes, erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride prevents the breakdown of cyclic guanosine monophosphate and adenosine, leading to increased levels of these molecules within cells. This modulation of enzyme activity affects various cellular pathways, including those involved in signal transduction and metabolic regulation .
相似化合物的比较
Aminocaproic acid: Another inhibitor of plasminogen activation, but less potent compared to erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride.
Tranexamic acid: Similar mechanism of action but used primarily as an antifibrinolytic agent.
Uniqueness: Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride is unique due to its dual inhibitory action on cyclic guanosine monophosphate-stimulated phosphodiesterase and adenosine deaminase. This dual activity makes it a valuable tool in research settings where modulation of both pathways is required.
属性
IUPAC Name |
[9-[(2R,3S)-2-hydroxynonan-3-yl]purin-6-yl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXNJRUNJMYOZ-DHXVBOOMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![trisodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B7803750.png)

![3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylquinazolin-4-one](/img/structure/B7803767.png)





